
2,6-Di(thiophen-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di(thiophen-2-yl)aniline is an organic compound that features a central aniline core substituted with two thiophene rings at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(thiophen-2-yl)aniline typically involves the reaction of aniline with thiophene derivatives. One common method is the oxidative polymerization of thiophene with aniline using iron (III) chloride (FeCl3) as the oxidizing agent . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di(thiophen-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Applications De Recherche Scientifique
2,6-Di(thiophen-2-yl)aniline has a wide range of applications in scientific research, including:
Organic Electronics: The compound is used in the development of organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.
Conductive Polymers: It is a key monomer in the synthesis of conductive polymers, which have applications in sensors, batteries, and other electronic devices.
Photovoltaic Materials: The compound’s unique electronic properties make it suitable for use in photovoltaic materials, enhancing the efficiency of solar cells.
Mécanisme D'action
The mechanism of action of 2,6-Di(thiophen-2-yl)aniline in its applications is primarily based on its ability to facilitate charge transfer and conduction. The thiophene rings provide a conjugated system that allows for efficient electron delocalization, which is crucial for its role in organic electronics and conductive polymers. The aniline core contributes to the compound’s stability and reactivity, enabling it to participate in various chemical reactions and form stable polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: Another thiophene-based compound with similar electronic properties but lacks the aniline core.
Polyaniline: A well-known conductive polymer that shares the aniline core but does not have thiophene rings.
Thiophene: The basic building block of thiophene derivatives, with simpler structure and properties.
Uniqueness
2,6-Di(thiophen-2-yl)aniline is unique due to its combination of aniline and thiophene moieties, which provides a balance of stability, reactivity, and electronic properties. This makes it particularly suitable for applications in advanced materials and organic electronics, where both stability and efficient charge transfer are essential.
Propriétés
Formule moléculaire |
C14H11NS2 |
|---|---|
Poids moléculaire |
257.4 g/mol |
Nom IUPAC |
2,6-dithiophen-2-ylaniline |
InChI |
InChI=1S/C14H11NS2/c15-14-10(12-6-2-8-16-12)4-1-5-11(14)13-7-3-9-17-13/h1-9H,15H2 |
Clé InChI |
STUDUHGPWGTOMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C2=CC=CS2)N)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




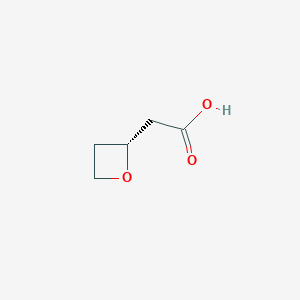

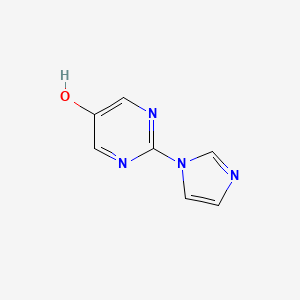

![1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B11769243.png)
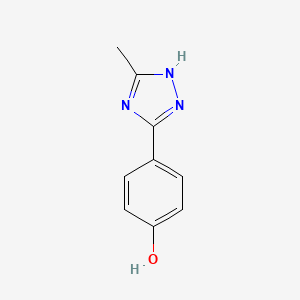
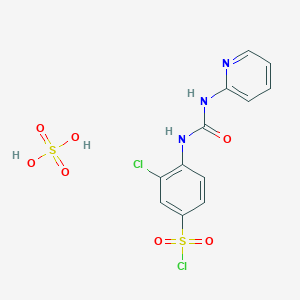
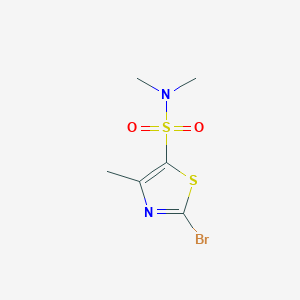
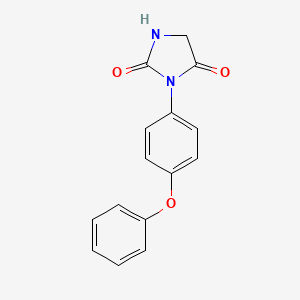
![1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B11769288.png)
![5,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B11769294.png)

